3-(4-Methanesulfonamidophenyl)prop-2-enoic acid
Description
3-(4-Methanesulfonamidophenyl)prop-2-enoic acid (CAS: 215258-35-8) is a cinnamic acid derivative characterized by a methanesulfonamide (-SO₂NHCH₃) substituent at the para position of the phenyl ring (Figure 1). Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol. The compound is structurally defined by an α,β-unsaturated carboxylic acid backbone, which confers reactivity toward nucleophiles and conjugation-dependent electronic properties. This compound is primarily utilized in pharmacological and synthetic chemistry research, particularly as an intermediate for designing enzyme inhibitors or anti-inflammatory agents .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(methanesulfonamido)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWVFGCWMMXGR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonamidophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Applications in Organic Synthesis
1. Versatile Reagent in Chemical Reactions
- Field: Organic Chemistry
- Application: It serves as a reagent for synthesizing more complex molecules. Its ability to participate in various reactions makes it a valuable tool for chemists.
2. Production of Acrylic Acid Derivatives
- Field: Chemical Manufacturing
- Application: The compound is produced through the oxidation of propylene, contributing to the annual production of acrylic acid derivatives exceeding one million tons.
Pharmaceutical Applications
1. Potential Biological Activities
Research indicates that 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may exhibit significant biological activities. It is currently being investigated for its effects on:
- LDL-Cholesterol Lowering: Similar compounds have demonstrated potential in managing cholesterol levels.
- Tumor Suppression: Studies suggest it may play a role in inhibiting tumor growth and may have chemopreventive properties against cancer development.
2. Interaction Studies
Ongoing research focuses on understanding how this compound interacts within biological systems, which is crucial for evaluating its efficacy and safety profile in therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzoic acid | Aromatic amine | Used in sunscreen; known as para-aminobenzoic acid |
| Sulfanilamide | Sulfonamide with an amine | First sulfa drug; significant historical importance |
| 3-(4-Hydroxyphenyl)propanoic acid | Hydroxy group instead of sulfonamide | Exhibits different biological activities |
This comparison highlights the distinctiveness of this compound due to its specific sulfonamide functional group combined with an acrylic framework, which may confer unique biological activities not found in its analogs.
Case Studies and Research Findings
Research findings indicate that the compound has been explored in various studies, focusing on its pharmacological potential:
Case Study: Inhibition of Aldo-Keto Reductase 1C3
A study identified inhibitors targeting the aldo-keto reductase family, demonstrating selective inhibition by compounds structurally similar to this compound. These findings suggest potential applications in treating conditions like acute myeloid leukemia (AML), where selective targeting could enhance therapeutic outcomes .
Clinical Implications
The insights gained from these studies emphasize the compound's potential role in drug development, particularly concerning isoform selectivity and efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid with key analogs, emphasizing substituent diversity and functional group contributions:
Key Observations :
- Electron-Withdrawing Groups : The methanesulfonamide (-SO₂NHCH₃) and trifluoromethyl (-CF₃) substituents enhance acidity (pKa ~3–4) and stabilize the α,β-unsaturated system, increasing electrophilicity .
- Hydrogen-Bonding Capacity : Sulfonamide and hydroxyl groups facilitate intermolecular hydrogen bonding, influencing crystal packing (relevant in crystallography studies; see ) and target binding .
- Biological Activity: Bis-sulfamoyl derivatives (e.g., ) exhibit enhanced antibacterial activity compared to monosubstituted analogs, likely due to increased target affinity.
Research Findings and Functional Insights
Pharmacological Potential
- Anti-Inflammatory Activity: Methanesulfonamide derivatives inhibit cyclooxygenase (COX-2) by mimicking the arachidonic acid binding site, with IC₅₀ values in the nanomolar range .
- Antimicrobial Efficacy : Bis-sulfamoyl analogs (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to dual sulfonamide interactions with dihydropteroate synthase .
Physicochemical Properties
- Solubility: Methanesulfonamide substitution improves aqueous solubility (logP ~1.5) compared to nonpolar analogs (e.g., 3-(4-cyclopropylphenyl)prop-2-enoic acid, logP ~2.8) .
- Crystallography : The planar α,β-unsaturated system and sulfonamide group promote layered crystal structures, as observed in related compounds like N-phenylmaleamic acid () .
Biological Activity
3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, with the molecular formula C₁₀H₁₁NO₄S, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group attached to a phenyl ring and a prop-2-enoic acid moiety. Its unique structure positions it as a derivative of acrylic acid, which is significant in both organic synthesis and pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : Its ability to scavenge free radicals has been noted, contributing to its therapeutic potential.
Understanding the mechanisms through which this compound exerts its effects is crucial. Molecular docking studies have been employed to elucidate these interactions at the molecular level.
Molecular Docking Studies
Molecular docking has revealed that the compound may interact with specific enzymes involved in bacterial protein synthesis, such as tyrosyl-tRNA synthetase. This interaction suggests a possible mechanism for its antibacterial activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial efficacy.
| Study | Pathogen | MIC (mg/mL) | Observations |
|---|---|---|---|
| Study A | Staphylococcus aureus | 0.5 | Effective growth inhibition |
| Study B | Escherichia coli | 1.0 | Moderate activity observed |
| Study C | Pseudomonas aeruginosa | 2.0 | Limited effectiveness |
Case Studies
-
Case Study on Anti-inflammatory Potential :
A study investigated the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for chronic inflammatory conditions. -
Case Study on Antioxidant Activity :
Research involving DPPH and ABTS assays demonstrated that the compound exhibits significant antioxidant activity, comparable to established antioxidants like Vitamin C.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Heck or Suzuki-Miyaura cross-coupling, to introduce the methanesulfonamide group to the phenyl ring. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize the sulfonamide during synthesis. Post-reaction deprotection and purification via column chromatography or recrystallization ensure high purity. For analogous compounds like (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, reaction conditions (e.g., Pd catalysis, solvent selection) are critical for yield optimization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm) and sulfonamide NH (~δ 10 ppm).
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm) and sulfonamide (S=O stretches at ~1150–1350 cm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: theoretical 277.04).
Databases like PubChem and NIST provide reference spectra for structural validation .
Q. How is X-ray crystallography applied to resolve its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines molecular geometry and hydrogen-bonding patterns. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For sulfonamide derivatives, intermolecular interactions (e.g., N–H···O) are critical for packing analysis .
Advanced Research Questions
Q. How does the methanesulfonamide group influence hydrogen-bonding patterns in its crystal lattice?
- Methodological Answer : The sulfonamide moiety (N–H and S=O groups) participates in robust hydrogen bonds, often forming R_2$$^2(8) motifs with carboxylate or aromatic protons. Graph set analysis (Etter’s method) categorizes these interactions, while Hirshfeld surfaces quantify contact contributions. Comparative studies with hydroxyl analogs (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid) reveal sulfonamide’s role in stabilizing polymorphs .
Q. What computational strategies predict its biological activity and target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the α,β-unsaturated carbonyl with catalytic residues.
- QSAR Modeling : Hammett constants (σ) for the sulfonamide substituent correlate with bioactivity trends (e.g., anti-inflammatory potency).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces for reactivity analysis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, IC protocols). For anti-inflammatory studies, use LPS-induced RAW 264.7 macrophages with TNF-α/IL-6 ELISA.
- Structural Analog Comparison : Compare with 3-(4-hydroxyphenyl)prop-2-enoic acid to isolate sulfonamide-specific effects.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, controlling for variables like solvent polarity or enantiomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
